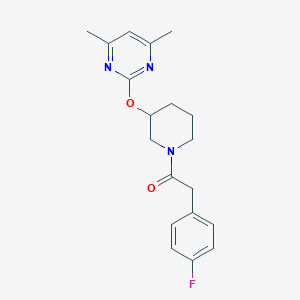
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (commonly referred to as DMPOPE) is a chemical compound with potential applications in medicinal chemistry.
- It has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Synthesis Analysis
- Derivatives of dimethylpyrimidin play a crucial role in synthesizing novel heterocyclic compounds.
- For example, derivatives have been used to synthesize new pyrimidine, pyrazole, and pyridine derivatives, showcasing their versatility in chemical synthesis1.
- Related compounds like 4,6-dimethylpyrimidin-2-ylmethanol have been synthesized through reduction processes and used in piperidinolysis and hydrolysis studies1.
Molecular Structure Analysis
- Unfortunately, I don’t have access to the molecular structure of this specific compound from the provided information.
Chemical Reactions Analysis
- No specific chemical reactions are mentioned for this compound in the available data.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have access to specific physical and chemical properties for this compound from the provided information.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Compounds related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone have been synthesized under microwave irradiation, showing potential antibacterial activities. These syntheses involve condensations and cyclizations that yield compounds with specified substituents, demonstrating their relevance in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Docking Studies
Research on compounds with similar structures has included the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies to elucidate their pharmacokinetics nature for potential biological applications. These studies provide insights into the molecular interactions and stability of the compounds, suggesting their utility in therapeutic contexts (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antileukemic Activity
Novel derivatives have been evaluated for their antileukemic activity, showing promising results against human leukemic cell lines. This indicates the potential of these compounds in cancer research and therapy (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, & Raghavan, 2012).
Antifungal Activities
The antifungal activities of diarylthiazole compounds, structurally related to the target compound, against phytopathogenic fungi have been assessed. These studies have identified compounds with excellent fungicidal activities, suggesting their use in agriculture to control plant diseases (Nam, Lee, Kim, Chung, & Choi, 2012).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. These studies highlight the potential of these compounds in industrial applications to protect metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety And Hazards
- As this compound is intended for research use only, safety and hazards information would depend on further studies and specific applications.
Zukünftige Richtungen
- Further research is needed to explore its potential applications in medicinal chemistry, including its biological activity and therapeutic effects.
Please note that the details provided are based on the available information, and further investigation would be necessary to fully understand the compound’s properties and potential applications. If you have any additional questions or need further clarification, feel free to ask! 😊
Eigenschaften
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-10-14(2)22-19(21-13)25-17-4-3-9-23(12-17)18(24)11-15-5-7-16(20)8-6-15/h5-8,10,17H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNXKJUZOHFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)
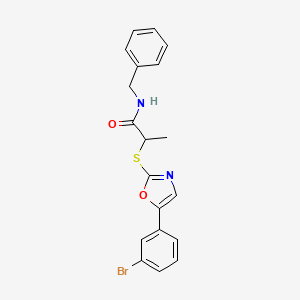
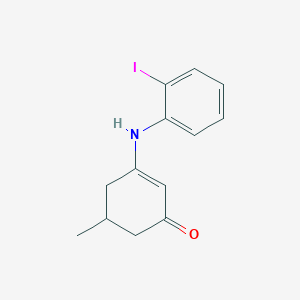
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
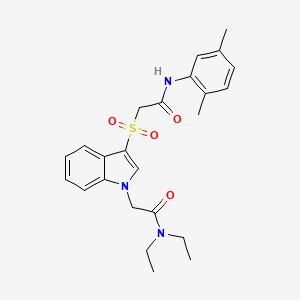
![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)
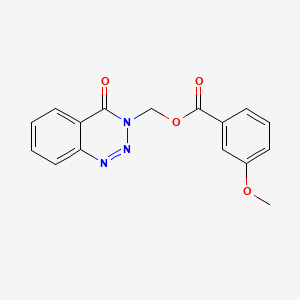
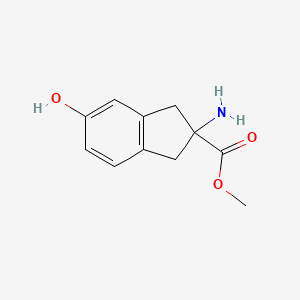
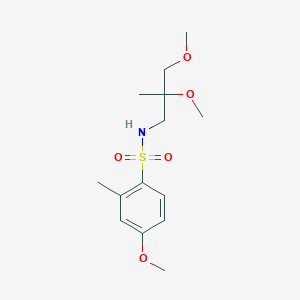
![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
![(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2802392.png)
![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)